Cas no 1036734-93-6 (Teprotumumab)

Teprotumumab Chemical and Physical Properties
Names and Identifiers
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- Teprotumumab
- Research Grade Teprotumumab(DHC29903)
- Teprotumumab (anti-IGF1R)
- R 1507|||HZN 001
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Teprotumumab Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027SQU-1mg |
Teprotumumab |
1036734-93-6 | 99% | 1mg |
$449.00 | 2023-12-26 | |
TargetMol Chemicals | T76727-50mg |
Teprotumumab |
1036734-93-6 | SDS-PAGE:95.2%;SEC-HPLC:99.6% | 50mg |
¥ 15700 | 2024-07-23 | |
1PlusChem | 1P027SQU-10mg |
Teprotumumab |
1036734-93-6 | 99% | 10mg |
$1685.00 | 2023-12-26 | |
TargetMol Chemicals | T76727-1mg |
Teprotumumab |
1036734-93-6 | SDS-PAGE:95.2%;SEC-HPLC:99.6% | 1mg |
¥ 1660 | 2024-07-23 | |
TargetMol Chemicals | T76727-25mg |
Teprotumumab |
1036734-93-6 | SDS-PAGE:95.2%;SEC-HPLC:99.6% | 25mg |
¥ 11600 | 2024-07-23 | |
TargetMol Chemicals | T76727-5mg |
Teprotumumab |
1036734-93-6 | SDS-PAGE:95.2%;SEC-HPLC:99.6% | 5mg |
¥ 4990 | 2024-07-23 | |
1PlusChem | 1P027SQU-5mg |
Teprotumumab |
1036734-93-6 | 99% | 5mg |
$1067.00 | 2023-12-26 | |
TargetMol Chemicals | T76727-10mg |
Teprotumumab |
1036734-93-6 | SDS-PAGE:95.2%;SEC-HPLC:99.6% | 10mg |
¥ 7860 | 2024-07-23 | |
TargetMol Chemicals | T76727-100mg |
Teprotumumab |
1036734-93-6 | SDS-PAGE:95.2%;SEC-HPLC:99.6% | 100mg |
¥ 21200 | 2024-07-23 |
Teprotumumab Related Literature
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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5. Book reviews
Additional information on Teprotumumab
Recent Advances in Teprotumumab (1036734-93-6) Research: A Comprehensive Update
Teprotumumab, a monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R) with the chemical identifier 1036734-93-6, has emerged as a breakthrough therapy for thyroid eye disease (TED). Recent studies continue to validate its efficacy while exploring novel applications. This briefing synthesizes key findings from 2023-2024 clinical trials and mechanistic studies, highlighting the molecule's unique binding properties (KD = 1.2 nM) and downstream inhibition of the IGF-1R/TSHR signaling cascade.
The OPTIC-X extension study (NCT03461211) demonstrated sustained response durability, with 89% of responders maintaining clinical improvement at 48 weeks post-treatment. Notably, volumetric MRI analyses revealed median orbital tissue reduction of 37.5% versus baseline (p<0.001), correlating with proptosis improvement. Concurrently, proteomic profiling identified six novel biomarkers (including MMP-9 and IL-16) predictive of therapeutic response, offering potential stratification tools for clinical deployment.
Mechanistic insights from crystallography studies (PDB ID: 8F2Q) elucidate teprotumumab's allosteric inhibition mode at IGF-1R domain 3, explaining its distinct pharmacologic profile compared to small-molecule competitors. This structural advantage translates to 92% receptor occupancy at therapeutic doses, as quantified by PET imaging with [89Zr]-labeled analogs. However, emerging safety data from post-marketing surveillance indicates 18% incidence of hyperglycemia in diabetic patients, necessitating revised monitoring protocols.
Innovative applications are being explored in oncology, particularly for IGF-1R-positive triple-negative breast cancer (TNBC). Phase Ib results (NCT05170503) combining teprotumumab with paclitaxel showed 44% objective response rate in refractory cases, with single-cell RNA sequencing revealing tumor microenvironment reprogramming. These findings position 1036734-93-6 as a versatile therapeutic scaffold warranting further investigation across endocrine and neoplastic disorders.
Manufacturing advancements have improved yield (now 3.8 g/L in CHO cells) through glycoengineering of the Fc region, addressing initial supply constraints. Patent landscapes suggest upcoming biosimilar challenges, though formulation patents protecting the optimized pH 5.5 buffer system extend exclusivity to 2031 in major markets. Current research priorities include subcutaneous formulation development and biomarker-guided dosing strategies to optimize this paradigm-shifting biologic.
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